7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 7th position and a piperidin-1-ylmethyl group at the 4th position on the chromen-2-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxychromen-2-one as the starting material.
Substitution Reaction: The 4th position of the chromen-2-one is substituted with a piperidin-1-ylmethyl group using a suitable alkylating agent such as piperidine and formaldehyde under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydrochromen-2-ones, and substituted chromen-2-ones.
Scientific Research Applications
7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-(piperazin-1-yl)quinoline: Similar structure but with a quinoline core.
7-methoxy-4-phenylquinazoline: Contains a phenyl group instead of a piperidin-1-ylmethyl group.
7-methoxy-4-(4-methylpiperazin-1-yl)quinoline: Similar structure with a methyl-substituted piperazine group.
Uniqueness
7-methoxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
66762-38-7 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
7-methoxy-4-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C16H19NO3/c1-19-13-5-6-14-12(9-16(18)20-15(14)10-13)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |
InChI Key |
MVEBUQZAMDFAAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCC3 |
Origin of Product |
United States |
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